molecular formula C18H21N3O B5536437 N-(3-methoxybenzylidene)-4-phenyl-1-piperazinamine

N-(3-methoxybenzylidene)-4-phenyl-1-piperazinamine

Cat. No.: B5536437
M. Wt: 295.4 g/mol
InChI Key: HHHMIFVXFLMUMP-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzylidene)-4-phenyl-1-piperazinamine is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.168462302 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivities of Mannich Bases with Piperazines

Mannich bases, including those related to N-(3-methoxybenzylidene)-4-phenyl-1-piperazinamine, have been synthesized and assessed for various bioactivities. A study synthesized new Mannich bases with substituted piperazines and evaluated their cytotoxic, anticancer, and carbonic anhydrase (CA) inhibitory effects. Compounds demonstrated significant selectivity and potency, suggesting their potential as lead compounds for further drug development and evaluation in related fields (Gul et al., 2019).

Synthesis and Evaluation of Piperazine Sigma Receptor Ligands

Another research area explores the synthesis and evaluation of N-phenylpropyl-N'-substituted piperazine sigma receptor ligands. These compounds have been shown to influence cocaine-induced changes in locomotor activity in mice, indicating potential therapeutic applications in managing cocaine addiction (Sage et al., 2013).

Antiviral Applications

Research into bis(heteroaryl)piperazines (BHAPs), a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors, demonstrates the antiviral applications of piperazine derivatives. These compounds have shown significant potency against HIV-1, with some undergoing clinical evaluation for their therapeutic potential (Romero et al., 1994).

Oxidative Removal Techniques

Studies on the oxidative removal of N-(4-methoxybenzyl) groups from piperazinediones with cerium(IV) diammonium nitrate under mild conditions highlight the relevance of these compounds in synthetic chemistry, providing insights into novel synthetic approaches and modification techniques (Yamaura et al., 1985).

Serotonergic Neurotransmission Studies

Piperazine derivatives have been employed in the study of serotonergic neurotransmission with positron emission tomography (PET), showcasing their utility in neuroscientific research. Specifically, [18F]p-MPPF, a 5-HT1A antagonist, has been used to investigate the serotonergic system in various animal models and humans, contributing to our understanding of neurological disorders and potential therapeutic avenues (Plenevaux et al., 2000).

Properties

IUPAC Name

(E)-1-(3-methoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-22-18-9-5-6-16(14-18)15-19-21-12-10-20(11-13-21)17-7-3-2-4-8-17/h2-9,14-15H,10-13H2,1H3/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHMIFVXFLMUMP-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.